15β-Hydroxylation Distinction from GA1
Gibberellin A72 (15β-hydroxyGA1) is structurally distinguished from its closest analog, GA1, by the presence of a β-hydroxyl group at the C-15 position on the gibberellin skeleton. This is in addition to a β-OH at C-9, which differentiates both from GA1 [1]. The synthesis of GA72 has been chemically confirmed from GA3, and it is one of nine new 15β-hydroxyGAs identified in sunflower seeds, underscoring its distinct and non-generic biosynthetic origin [2].
| Evidence Dimension | Molecular Structure (Hydroxylation Pattern) |
|---|---|
| Target Compound Data | 15β-hydroxy, β-OH at C-9 |
| Comparator Or Baseline | GA1: 13-hydroxy (no C-9 or C-15 hydroxylation) |
| Quantified Difference | Presence of 15β-OH and C-9 β-OH in GA72 vs. absence in GA1 |
| Conditions | Structural elucidation via GC-MS and chemical synthesis [2] |
Why This Matters
This unique hydroxylation pattern dictates receptor binding affinity and metabolic fate, making GA72 essential for studying 15β-hydroxylation pathways, which are not interrogated by GA1, GA3, or GA4.
- [1] European Bioinformatics Institute (EMBL-EBI). ChEBI Ontology: gibberellin A72 (CHEBI:142023). View Source
- [2] Hutchinson, M., Gaskin, P., MacMillan, J., & Phinney, B. O. (1988). Gibberellins in seeds of Helianthus annuus. Phytochemistry, 27(8), 2695-2701. View Source
